molecular formula C8H17NO B2646564 trans-2-(Dimethylamino)cyclohexanol CAS No. 15910-74-4; 29783-02-6

trans-2-(Dimethylamino)cyclohexanol

Cat. No.: B2646564
CAS No.: 15910-74-4; 29783-02-6
M. Wt: 143.23
InChI Key: UFUVLAQFZSUWHR-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2-(Dimethylamino)cyclohexanol (CAS 15910-74-4) is a chiral 1,2-amino alcohol of significant interest in contemporary chemical synthesis. With a molecular formula of C 8 H 17 NO and a molecular weight of 143.23 g/mol, this compound serves as a versatile building block and scaffold in advanced research applications . The defined trans-1,2-stereochemistry on the cyclohexane ring is a key feature of its utility. In the preferred chair conformation, the dimethylamino and hydroxyl groups adopt a stable diequatorial orientation, creating a rigid and predictable three-dimensional framework . This structural rigidity is crucial for reducing conformational ambiguity in research applications, enabling effective transfer of chiral information. Primary Research Applications: Chiral Auxiliary and Ligand: This compound is a prominent structural motif used as a chiral auxiliary to direct stereoselective reactions and in the design of ligands for metal-catalyzed asymmetric transformations, such as asymmetric additions and hydrogenations . Organocatalyst Scaffold: The compound is an ideal scaffold for developing bifunctional catalysts. Its structure, featuring a Lewis basic amine site and a hydrogen-bond donor hydroxyl group, allows for simultaneous activation of both nucleophiles and electrophiles, leading to enhanced reactivity and stereoselectivity in organocatalytic reactions . Building Block for Complex Molecules: It functions as a key precursor for the synthesis of more complex molecules, including other optically active aminocyclohexanols and various derivatives for use in materials science and coordination chemistry . The product is provided with a purity of >97% and should be stored at 2-8°C . Attention: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-(dimethylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUVLAQFZSUWHR-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15910-74-4
Record name rac-(1R,2R)-2-(dimethylamino)cyclohexan-1-ol
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Scientific Research Applications

Chemistry

In synthetic chemistry, trans-2-(Dimethylamino)cyclohexanol serves as a valuable building block for creating various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, such as substitution and esterification .

Biology

Biologically, this compound is studied for its interactions with biological systems. It acts as a model compound to investigate the effects of amines and alcohols on biological molecules. Research indicates that it may modulate neurotransmitter systems, potentially influencing mood and pain perception.

Medicine

In medicinal chemistry, this compound is explored for its analgesic properties. Similar compounds like tramadol have established analgesic effects due to their structural similarities. The compound's interaction with neurotransmitter receptors positions it as a candidate for further research in treating pain and possibly other conditions like depression .

Industrial Applications

In the industrial sector, this compound is utilized in producing various chemicals and materials. Its reactivity makes it suitable for synthesizing polymers, resins, and other industrial products. The compound's functional groups allow for versatile applications in chemical manufacturing.

Data Table: Biological Activities of this compound Derivatives

Activity Description
Analgesic Effects Potential for pain relief similar to tramadol
Antimicrobial Possible antimicrobial properties based on structural analogs
Neurotransmitter Modulation Interaction with neurotransmitter receptors influencing mood and pain perception

Case Studies

  • Analgesic Research : A study demonstrated that derivatives of this compound exhibited significant analgesic activity comparable to tramadol. This suggests potential therapeutic applications in pain management.
  • Biochemical Interactions : Research investigating the compound's interaction with neurotransmitter systems revealed that it could enhance serotonin levels, indicating possible antidepressant effects.
  • Synthetic Pathways : A kinetic study on the esterification of hexanoic acid with N,N-dialkylamino alcohols highlighted the efficiency of this compound in chemical synthesis processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of trans-2-(Dimethylamino)cyclohexanol, their substituents, and applications:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications References
This compound -N(CH₃)₂ at trans-2 C₈H₁₇NO Intermediate for ligands; alkylation reactions
Tramadol Hydrochloride -N(CH₃)₂CH₂- and 3-methoxyphenyl C₁₆H₂₅NO₂·HCl Analgesic; binds to μ-opioid receptors
Vesamicol -4-phenylpiperidinyl at trans-2 C₁₉H₂₇NO VAChT ligand; σ receptor cross-reactivity
trans-2-(Quinolin-2-yl)cyclohexanol Quinoline at trans-2 C₁₅H₁₇NO Iridium complex precursor for catalysis
trans-2-(Benzylamino)cyclohexanol -NHCH₂C₆H₅ at trans-2 C₁₃H₁₉NO pH-dependent conformational switching
trans-2-Methylcyclohexanol -CH₃ at trans-2 C₇H₁₄O Lower polarity; solvent applications

Stereochemical Considerations

  • The trans configuration is critical for biological activity. For example, tramadol’s (+)-trans isomer is pharmacologically active, while cis isomers are inactive .
  • Substituent bulkiness (e.g., quinoline vs. benzylamino) influences steric hindrance and binding affinity. Vesamicol’s 4-phenylpiperidinyl group enhances receptor interaction but reduces selectivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing trans-2-(Dimethylamino)cyclohexanol, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination of cyclohexanol derivatives. For example, trans-2-(N,N-Dimethylamino)cyclohexanol can be esterified with hexanoic acid using DCM/MeOH (12:1) as solvent, yielding a product with Rf = 0.35. Reaction conditions (temperature, solvent polarity, and catalyst selection) are optimized using TLC monitoring and GC-MS for purity verification . Key intermediates, such as cyclohexanone derivatives, are reduced or alkylated to introduce the dimethylamino group.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • GC-MS : Used to confirm molecular ion peaks (e.g., m/z 86 [C5H12N+] as a base peak) and fragmentation patterns .
  • Elemental Analysis : Validates stoichiometry (e.g., C 66.60%, H 11.92%, N 6.43% for a hexanoate derivative) .
  • NMR : ¹H and ¹³C NMR resolve stereochemistry and substituent positions, distinguishing trans from cis isomers via coupling constants .

Q. How are common derivatives of this compound synthesized, and what are their applications?

  • Methodological Answer : Derivatives like trans-2-(N,N-Dimethylamino)cyclohexyl hexanoate are synthesized via esterification under acidic conditions. Hydrochloride salts are prepared by treating the free base with HCl, followed by recrystallization (e.g., mp 220–221°C for a phenyl-substituted analog) . These derivatives serve as intermediates in drug development (e.g., chiral building blocks for antidepressants) or probes for studying enzyme interactions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer : Enzymatic kinetic resolution using hydrolases (e.g., Novozym® 435) enables enantioselective acylation. For example, racemic mixtures are treated with vinyl acetate and lipases to isolate (S)-enantiomers with >99% ee. Chiral HPLC or polarimetry validates enantiopurity .

Q. What mechanistic insights govern the esterification of this compound with carboxylic acids?

  • Methodological Answer : The reaction follows a nucleophilic acyl substitution mechanism. Steric hindrance from the dimethylamino group slows reactivity, requiring acid catalysts (e.g., H2SO4) to protonate the hydroxyl group. Kinetic studies using GC-MS reveal pseudo-first-order kinetics under excess carboxylic acid conditions .

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